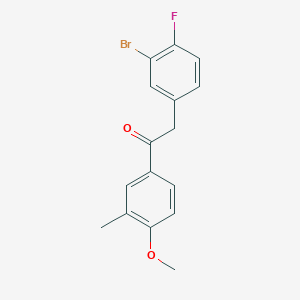
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, including any catalysts, solvents, or specific conditions required.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves detailing the reactions that the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Activity : Derivatives synthesized from related compounds have been tested for their in vitro antimicrobial activity against various bacterial and fungal organisms. This highlights the potential use of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone in developing antimicrobial agents (Kumar et al., 2019); (Nagamani et al., 2018).
Chemical Synthesis and Modification
- Selective α-Monobromination : The compound has been involved in studies of selective α-monobromination, a key reaction in organic synthesis, showing its utility in chemical synthesis (Ying, 2011).
- Synthesis of BACE1 Inhibitor : It's been used in the efficient synthesis of a potent BACE1 inhibitor, indicating its potential application in therapeutic agents for Alzheimer's Disease (Zhou et al., 2009).
Material Science and Engineering
- Sonochemical Method Advantages : Studies have been conducted on its condensation under sonochemical methods, suggesting its role in advanced material synthesis techniques (Jarag et al., 2011).
Novel Compound Synthesis and Evaluation
- Novel Schiff Bases Synthesis : The compound has been used in the synthesis of novel Schiff bases, which are evaluated for their antimicrobial activity, showing its role in developing new bioactive compounds (Puthran et al., 2019).
Additional Applications
- Pyrolysis Product Identification : It has been a subject of research in identifying pyrolysis products of related compounds, important for understanding chemical stability and reaction pathways (Texter et al., 2018).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and any hazards associated with its use.
Future Directions
This involves discussing potential future research directions or applications for the compound based on its properties and reactivity.
Please consult with a professional chemist or a reliable scientific database for more specific and detailed information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-10-7-12(4-6-16(10)20-2)15(19)9-11-3-5-14(18)13(17)8-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYXPHIKFMDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=CC(=C(C=C2)F)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856601 | |
| Record name | 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone | |
CAS RN |
1209495-16-8 | |
| Record name | 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)

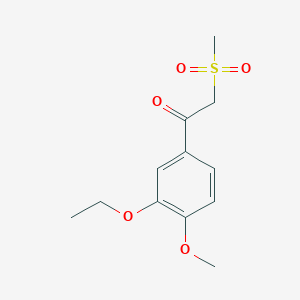
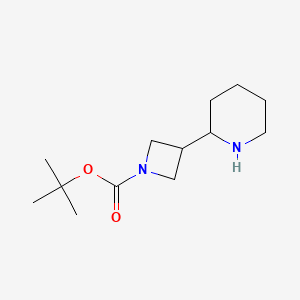
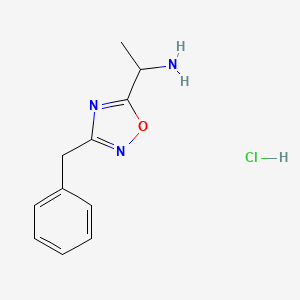
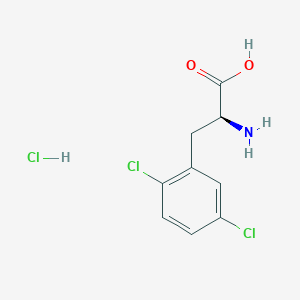
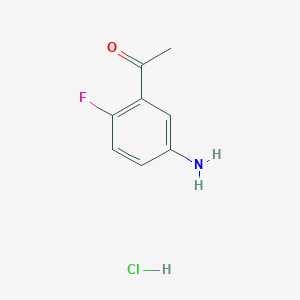
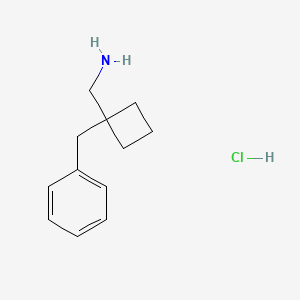
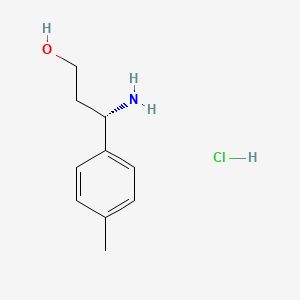
![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
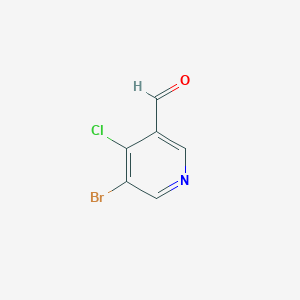

![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)